

Application Notes and Protocols for Labeling Antibodies with Methyltetrazine-PEG4-Amine

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-Amine

Cat. No.: B609000

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conjugation of antibodies with various molecules, such as cytotoxic drugs for antibody-drug conjugates (ADCs) or imaging agents, is a cornerstone of modern biotherapeutics and research. A key strategy for achieving this involves the use of bioorthogonal chemistry, which allows for specific and efficient bond formation in complex biological environments. The reaction between a methyltetrazine and a trans-cyclooctene (TCO) is a prime example of such "click chemistry," prized for its exceptionally fast kinetics and high specificity.^{[1][2]}

This document provides detailed protocols for the labeling of antibodies with **Methyltetrazine-PEG4-Amine**. This linker contains a methyltetrazine moiety for subsequent reaction with a TCO-functionalized molecule and a primary amine for initial conjugation to the antibody. The inclusion of a hydrophilic PEG4 spacer helps to improve solubility and reduce steric hindrance.^[3] Two primary methods for attaching the methyltetrazine linker to the antibody are described: a one-step protocol using a pre-activated N-Hydroxysuccinimide (NHS) ester and a two-step protocol involving the in-situ activation of a carboxylic acid using EDC and NHS.^{[4][5]}

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

Parameter	One-Step (NHS Ester)	Two-Step (EDC/NHS)	Reference
Linker	Methyltetrazine-PEG4-NHS Ester	Methyltetrazine-PEG4-Acid	[4]
Activating Agents	N/A	EDC and NHS	[4] [5]
Molar Excess of Linker to Antibody	5-20 fold	10-20 fold (linker to antibody)	[4]
Molar Ratio (Linker:EDC:NHS)	N/A	1:5:10	[4]
Reaction pH	7.2 - 8.5	7.2 - 8.0	[4] [6]
Reaction Time	1 - 2 hours at RT	2 hours at RT or overnight at 4°C	[4]
Typical Labeling Efficiency	Variable, dependent on molar excess and antibody	Variable, dependent on molar excess and antibody	
Drug-to-Antibody Ratio (DAR)	Typically 2-4	Typically 2-4	[7]

Experimental Protocols

Protocol 1: One-Step Antibody Labeling using Methyltetrazine-PEG4-NHS Ester

This protocol describes the direct conjugation of an antibody using a pre-activated Methyltetrazine-PEG4-NHS Ester. This method is straightforward and relies on the reaction between the NHS ester and primary amines (e.g., lysine residues) on the antibody.[\[6\]](#)[\[8\]](#)

Materials:

- Antibody of interest
- Methyltetrazine-PEG4-NHS Ester

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[9]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]
- Desalting columns or dialysis cassettes for purification[10]

Methodology:

- Antibody Preparation:
 - If the antibody solution contains primary amine-containing buffers or stabilizers (e.g., Tris, glycine, or BSA), perform a buffer exchange into the amine-free reaction buffer.[11]
 - Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.[4]
- Linker Preparation:
 - Allow the vial of Methyltetrazine-PEG4-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[9]
 - Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.[4]
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the Methyltetrazine-PEG4-NHS Ester stock solution to the antibody solution. The optimal molar excess should be determined empirically.[4]
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[4]
- Quenching (Optional):
 - To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[4]
 - Incubate for 10-15 minutes at room temperature.[4]
- Purification:

- Remove the excess, unreacted linker and other small molecules by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[\[4\]](#)[\[11\]](#)
- Characterization:
 - Determine the concentration of the labeled antibody using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.
 - The degree of labeling (DOL), also referred to as the drug-to-antibody ratio (DAR) in the context of ADCs, can be determined using UV/Vis spectroscopy by measuring the absorbance of the tetrazine group (around 520 nm) and the antibody (280 nm).[\[1\]](#)[\[7\]](#)[\[12\]](#)
 - Further characterization can be performed using SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to assess conjugate purity, aggregation, and molecular weight.[\[7\]](#)[\[13\]](#)[\[14\]](#)

Protocol 2: Two-Step Antibody Labeling using Methyltetrazine-PEG4-Acid with EDC/NHS Activation

This protocol involves the in-situ activation of the carboxylic acid group of Methyltetrazine-PEG4-Acid with EDC and NHS to form a reactive NHS ester, which then conjugates to the antibody.[\[4\]](#)[\[5\]](#)

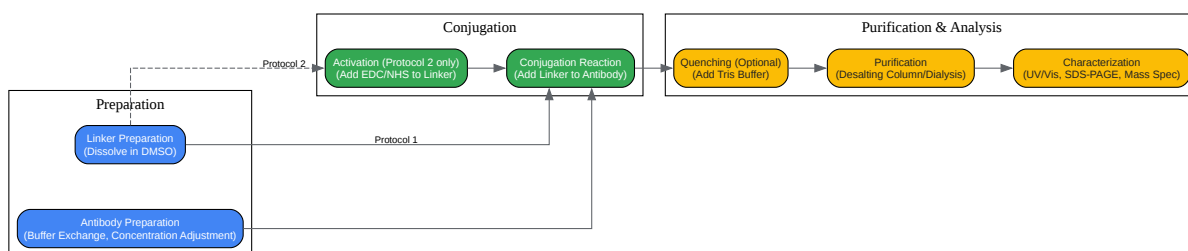
Materials:

- Antibody of interest
- Methyltetrazine-PEG4-Acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Desalting columns or dialysis cassettes for purification[\[10\]](#)

Methodology:

- Antibody Preparation:
 - As in Protocol 1, ensure the antibody is in an amine-free buffer at a concentration of 2-5 mg/mL.[\[4\]](#)
- Reagent Preparation:
 - Prepare a 10 mM stock solution of Methyltetrazine-PEG4-Acid in anhydrous DMSO.[\[4\]](#)
 - Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.[\[4\]](#)
- Activation of Linker:
 - In a separate microcentrifuge tube, combine the Methyltetrazine-PEG4-Acid, EDC, and NHS stock solutions at a 1:5:10 molar ratio.[\[4\]](#)
 - Incubate this activation mixture for 15-30 minutes at room temperature.[\[4\]](#)
- Conjugation Reaction:
 - Add the activated linker mixture to the antibody solution. A starting point for optimization is a 10- to 20-fold molar excess of the initial linker to the antibody.[\[4\]](#)
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[\[4\]](#)
- Purification:
 - Purify the final antibody conjugate from unreacted linker and byproducts using a desalting column or dialysis.[\[4\]](#)
- Characterization:
 - Characterize the purified conjugate as described in Protocol 1 (Step 6).

Mandatory Visualization



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Caption: Workflow for labeling antibodies with **Methyltetrazine-PEG4-Amine**.

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